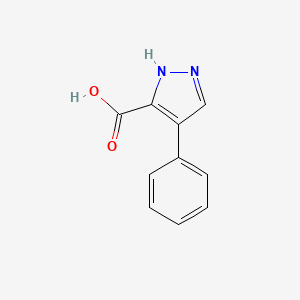

4-Phenyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

4-Phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed coupling reactions has been explored to produce pyrazole derivatives efficiently . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Pyrazole-3-carboxylic acids.

Reduction: Pyrazole-3-alcohols or pyrazole-3-aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Pharmaceutical Development 4-Phenyl-1H-pyrazole-3-carboxylic acid is used as a building block in pharmaceutical design due to its structural characteristics . It can be utilized in synthesizing various anti-cancer agents .

- Cosmetic Applications

-

Chemical Synthesis

- Preparation of Pyrazolecarboxylates this compound is a key intermediate in synthesizing 3-pyrazolecarboxylates with substituents at the 4-position . Several synthetic methods, including potassium permanganate oxidation of methylpyrazoles and cycloaddition of diazomethane on acrylate esters, can be used to prepare these compounds .

- Conversion to Pyrazolecarboxamides 1H-pyrazole-3-carboxylic acid can be converted into 1H-pyrazole-3-carboxamide through the reaction of acid chloride with 2,3-diaminopyridine .

Select Scientific Studies

- Functionalization Reactions : A study investigated the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine . The study found that the reaction of the acid chloride with 2,3-diaminopyridine yields either 1H-pyrazole-3-carboxamide or a 3H-imidazo[4,5-b]pyridine derivative, depending on the reaction conditions .

- Synthesis and Antibacterial Activity : Research has been conducted on the synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives . These compounds have shown potential as antibacterial agents .

- Reactions with Hydrazines : Reactions of furandione with hydrazines have been found to produce pyrazole-carboxylic acid . This indicates the role of pyrazole-carboxylic acid derivatives in forming complex heterocyclic compounds .

Data Table: Examples of this compound Derivatives and Analogs

| Compound | CAS No. | Similarity |

|---|---|---|

| 4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | 241798-67-4 | N/A |

| 3,4-Dimethyl-1-phenyl-1H-pyrazole-5-carboxylic acid | 1245647-55-5 | 0.92 |

| 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid | 4747-46-0 | 0.92 |

| 1-Phenyl-1H-pyrazole-3-carboxylic acid | 1006320-17-7 | 0.90 |

| 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid | 1053081-83-6 | 0.90 |

| 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid | 17703-11-6 | 0.88 |

Wirkmechanismus

The mechanism of action of 4-Phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

- 3-Phenyl-1H-pyrazole-4-carboxylic acid

- 5-Phenyl-1H-pyrazole-3-carboxylic acid

- 1-Phenyl-1H-pyrazole-4-carboxylic acid

Comparison: 4-Phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Biologische Aktivität

4-Phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a phenyl group and a carboxylic acid functional group. Its chemical formula is , and it possesses unique properties that influence its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.

This compound interacts with multiple biological targets, which can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit several enzymes, including α-amylase, which is crucial in carbohydrate metabolism. In vitro studies have demonstrated significant inhibition rates compared to standard inhibitors like acarbose .

- Antagonism of Receptors : It acts as an antagonist to the Aryl Hydrocarbon Receptor (AhR), potentially preventing toxic effects from environmental pollutants and influencing inflammatory pathways.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Properties

Studies have indicated that this compound can reduce inflammation in animal models. For instance, it has been tested in carrageenan-induced edema models, showing comparable efficacy to established anti-inflammatory drugs such as ibuprofen .

2. Antimicrobial Activity

The compound has demonstrated activity against various microbial strains. In one study, derivatives were tested against Aspergillus niger and E. coli, showing promising inhibitory effects .

3. Anticancer Potential

The ability of this compound to modulate signaling pathways related to cell proliferation suggests potential anticancer properties. Research is ongoing to explore its efficacy in cancer cell lines.

Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, functionalization of pyrazole cores via reactions with acid chlorides or hydrazines can yield carboxylic acid derivatives . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.

Purification via recrystallization (ethanol/water mixtures) or preparative HPLC is critical for isolating high-purity products .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., distinguishing pyrazole ring protons at δ 6.5–8.5 ppm) .

- IR spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular O–H···N interactions in pyrazole derivatives) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact (classified as acute toxin via OSHA HCS) .

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Storage : Store at room temperature in airtight containers; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from varying substituent effects or measurement conditions. For example:

- Solubility : Polar solvents (DMSO, methanol) may enhance solubility compared to non-polar analogs. Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M PBS) .

- Stability : Assess decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring. Acidic/basic conditions may hydrolyze the carboxylic acid group .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at the phenyl ring to modulate electronic effects and binding affinity .

- Bioisosteric replacement : Replace the carboxylic acid with esters or amides to evaluate pharmacokinetic properties .

- Hybridization : Merge pyrazole cores with triazole or thiadiazine moieties to enhance biological activity (e.g., antimicrobial or kinase inhibition) .

Q. How can computational methods predict the reactivity or biological targets of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using PyRx or AutoDock) to prioritize targets for experimental validation .

- QSAR models : Corrogate substituent effects with bioactivity data (e.g., IC₅₀ values) to guide derivative design .

Q. What experimental approaches validate the compound’s potential in drug discovery?

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .

- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 models) .

Q. Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses of pyrazole-carboxylic acid derivatives?

- Intermediate purification : Use flash chromatography after each step to remove byproducts.

- Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during subsequent steps .

- Catalytic optimization : Screen Pd or Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .

Q. What are best practices for analyzing hydrogen-bonding interactions in crystal structures?

- Mercury software : Analyze X-ray data to quantify O–H···N/O hydrogen bond lengths (typically 2.6–3.0 Å) and angles (>120°) .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular bonding strength .

Q. Data Interpretation and Reporting

Q. How to reconcile conflicting biological activity data across studies?

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions.

- Structural verification : Confirm compound identity via NMR and HRMS to rule out impurities .

Q. What statistical methods are appropriate for SAR studies?

- Multivariate analysis : PCA or PLS regression to identify substituent contributions to bioactivity .

- p-value adjustments : Apply Bonferroni correction for multiple comparisons in high-throughput screens .

Q. Emerging Research Directions

Q. Can this compound serve as a ligand for metal coordination complexes?

- Synthesis : React with transition metals (e.g., Cu²⁺, Zn²⁺) in basic conditions to form chelates. Characterize via UV-Vis and EPR spectroscopy .

- Applications : Study catalytic activity in oxidation reactions or antimicrobial efficacy .

Q. What role does the pyrazole ring play in photophysical properties?

Eigenschaften

IUPAC Name |

4-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFUUWLMDUOBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324097 | |

| Record name | 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-56-7 | |

| Record name | 7510-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.